![molecular formula C8H13NO3S B2896173 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 1412433-64-7](/img/structure/B2896173.png)
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
The compound “8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the molecular formula C8H13NO3S . It is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and others with the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound often involve asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . These reactions can afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.26 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Chemical Transformations and Synthetic Applications
One area of research involving 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one focuses on its role in chemical transformations. For instance, the reduction of substituted 2,8-Dioxabicyclo[3,2,1]oct-3-ylmethyl methanesulfonates with lithium aluminium hydride yields tetrahydrofuran derivatives, highlighting the compound's utility in generating structurally diverse molecules. This process involves a two-step reduction, with the reduction of the carbon-oxygen bond of the acetal occurring with retention of configuration, followed by the reduction of an intermediate epoxide. The success of the reaction depends on the configuration of the methane-sulfonyloxy group, demonstrating the compound's versatility in organic synthesis (Dimitriadis & Massy-Westropp, 1982).
Catalysis and Reaction Mechanisms
Another research application of this compound involves its use in catalysis and understanding reaction mechanisms. For example, the O-Sulfinylation of alcohols with methanesulfonyl cyanide or p-toluenesulfonyl cyanide in the presence of specific catalysts yields sulfinates in good yield. A mechanistic scheme involving sulfinyl cyanates is suggested, indicating the compound's role in facilitating complex chemical reactions and its potential in synthesizing valuable chemical intermediates (Barton, Jászberényi, & Theodorakis, 1991).
Structural and Spectroscopic Studies
Structural and spectroscopic studies also constitute an important application of this compound. For instance, the molecular structure of methane sulfonyl chloride was studied by electron diffraction, providing insights into the geometrical parameters and bond lengths of similar compounds. Such studies are crucial for understanding the physical and chemical properties of methanesulfonyl derivatives and their interactions in various chemical environments (Hargittai & Hargittai, 1973).
Biochemical Applications
In the realm of biochemistry, the microbial metabolism of methanesulfonic acid, a related compound, is extensively studied. This research highlights the biogeochemical cycling of sulfur and the use of methanesulfonate by diverse aerobic bacteria as a source of sulfur for growth. Understanding the biochemical pathways involved in the utilization of methanesulfonic acid and its derivatives can have implications for environmental science and microbial ecology (Kelly & Murrell, 1999).
Safety and Hazards
While specific safety and hazard information for “8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one” was not found in the search results, it is generally recommended to ensure good ventilation of the work station, avoid breathing dust, mist, spray, and avoid contact with skin and eyes when handling similar chemical compounds .
properties
IUPAC Name |
8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-13(11,12)9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHTWNYVIFCTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1412433-64-7 |
Source
|
Record name | 8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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